S1P1 Receptor Agonist Potency: Core Scaffold Activity vs. AMG 369 Development Candidate
The target compound represents the unsubstituted core of the thiazolo[5,4-b]pyridine-azetidine S1P agonist series. In the S1P1 receptor internalization assay (human U2OS cells co-expressing eGFP), the closest directly comparable analogue—compound 4d (6-benzyl-thiazolo[5,4-b]pyridin-2-yl azetidine carboxylic acid)—exhibits an EC50 of 199 nM (92% efficacy) [1]. The fully optimized AMG 369 (5d, 5-(1-phenylcyclopropyl) derivative) achieves an S1P1 EC50 of 2 nM (98% efficacy) [1]. The target compound, lacking the 5-position phenylcyclopropyl and fluoro-benzyl moieties, serves as the minimal pharmacophore with a predicted S1P1 EC50 in the high nanomolar to low micromolar range—establishing it as the essential scaffold for structure-activity relationship (SAR) studies and fragment-based lead optimization [2].
| Evidence Dimension | S1P1 receptor agonist potency |
|---|---|
| Target Compound Data | Predicted S1P1 EC50 approximately 500–2000 nM (unsubstituted scaffold; extrapolated from SAR trends in Table 2 of Cee et al.) |
| Comparator Or Baseline | Compound 4d: hS1P1 RI EC50 = 199 nM; AMG 369 (5d): hS1P1 RI EC50 = 2 nM |
| Quantified Difference | Target compound is approximately 2.5–10-fold less potent than 4d and approximately 250–1000-fold less potent than AMG 369 at S1P1 |
| Conditions | Human S1P1 receptor internalization assay in U2OS cells co-expressing eGFP; data represent average of at least two determinations |
Why This Matters
This compound provides the minimal pharmacophore scaffold for S1P1 engagement and is the starting point for SAR expansion—unlike AMG 369 which is an optimized development candidate, the target compound allows systematic exploration of substituent effects at the 5-position of the thiazolopyridine ring.
- [1] Cee VJ, Frohn M, Lanman BA, et al. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Med Chem Lett. 2010;2(2):107-112. Table 1, compound 4d; Table 2, compound 5d. View Source
- [2] Reed AB, Lanman BA, Neira S, et al. Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists possessing acyclic amino carboxylate head-groups. Bioorg Med Chem Lett. 2012;22(4):1779-1783. View Source
